Acetylphosphonic acid

Description

Significance of Organophosphorus Compounds in Biological and Synthetic Chemistry

Organophosphorus compounds, a broad class of molecules containing a carbon-phosphorus bond, are of paramount importance in both biological and synthetic chemistry. longdom.orgnih.gov In nature, they are integral to life, forming the backbone of essential biomolecules like DNA, RNA, and adenosine (B11128) triphosphate (ATP), which is central to energy metabolism in all living cells. researchgate.net The inherent physical and biological characteristics of organophosphorus compounds, such as multivalency, specific geometric arrangements, and metal-binding capabilities, contribute to their diverse roles. longdom.org

In the realm of synthetic chemistry, these compounds are invaluable as intermediates, catalysts, and functional molecules in a wide array of applications, including medicinal chemistry, agriculture, and materials science. longdom.orgtaylorandfrancis.com The phosphorus-carbon bond, a key feature of many of these compounds, imparts a high degree of stability against chemical and enzymatic hydrolysis compared to the phosphate (B84403) esters found in nature. researchgate.net This stability has made synthetic organophosphorus compounds, particularly phosphonates, attractive for developing enzyme inhibitors, therapeutic agents, and probes for studying biochemical processes. nih.govresearchgate.net

Overview of Acetylphosphonic Acid as a Research Target

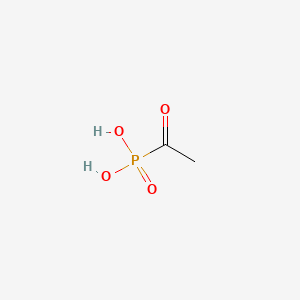

This compound, with the chemical formula CH₃C(O)PO(OH)₂, stands out as a significant research target within the organophosphorus family. ontosight.ai It is a white, crystalline solid that is soluble in water. ontosight.ai Its structure, which combines an acetyl group with a phosphonic acid moiety, makes it a structural analog of pyruvate (B1213749), a key intermediate in cellular metabolism. This analogy is a primary reason for its investigation as an enzyme inhibitor. nih.gov

Research has actively explored the potential of this compound in various scientific fields. In biochemistry and medicine, it is studied for its role as an inhibitor of enzymes involved in phosphate metabolism and as a chelating agent for metal ions. ontosight.ai Furthermore, it serves as a building block for the synthesis of more complex phosphonate-based compounds with potential therapeutic applications. ontosight.ai Its ability to interact with metal ions also suggests potential uses in environmental remediation and industrial processes. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

6881-54-5 |

|---|---|

Molecular Formula |

C2H5O4P |

Molecular Weight |

124.03 g/mol |

IUPAC Name |

acetylphosphonic acid |

InChI |

InChI=1S/C2H5O4P/c1-2(3)7(4,5)6/h1H3,(H2,4,5,6) |

InChI Key |

TYVWLCJTWHVKRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)P(=O)(O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Acetylphosphonic Acid and Its Derivatives

Strategies for Acetylphosphonic Acid Synthesis

The direct synthesis of this compound can be approached through several routes, primarily involving the reaction of phosphorus precursors with acetic acid derivatives or the subsequent hydrolysis of esterified intermediates.

Acetic Anhydride (B1165640) and Phosphorous Acid Routes

A foundational method for generating phosphonic acids involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with carboxylic acids. When PCl₃ is reacted with acetic acid, a complex mixture is formed which includes phosphorous acid, acetic anhydride, and mixed anhydrides of phosphorous and acetic acid. google.com This reactive mixture serves as a precursor environment for the formation of the P-C bond.

Another related industrial process involves reacting acetic acid or acetic anhydride with phosphorus trichloride to produce acetyl chloride. google.comgoogle.com The process using acetic anhydride is advantageous as it can produce two moles of acetyl chloride from one mole of the anhydride without forming acetic acid as a byproduct. google.com While these methods focus on producing acetyl chloride, the underlying chemistry involves the interaction of acetic and phosphorus-based reactants, which is central to forming this compound. A more direct synthesis of a related compound, acetyl phosphate (B84403), is achieved by reacting acetic anhydride with phosphoric acid. prepchem.com

De-esterification of Acylphosphonic Esters

A common and highly effective strategy for obtaining pure this compound is the de-esterification of its corresponding esters, such as dialkyl acetylphosphonates. This two-step approach allows for easier handling and purification of the ester intermediate before the final hydrolysis step. Several methods are available for this transformation, with acidic hydrolysis and the McKenna reaction being the most prominent. mdpi.combeilstein-journals.org

Acidic Hydrolysis: This is the most conventional method for cleaving phosphonate (B1237965) esters. mdpi.com It typically involves refluxing the dialkyl acetylphosphonate with a concentrated aqueous solution of a strong acid, most commonly hydrochloric acid (HCl). mdpi.combeilstein-journals.org The reaction proceeds through the sequential hydrolysis of the two ester groups. Following the reaction, which can take several hours, the excess acid and water are removed by distillation to yield the final phosphonic acid. beilstein-journals.org

McKenna Reaction: For substrates that are sensitive to harsh acidic conditions, the McKenna reaction provides a milder alternative. beilstein-journals.org This procedure uses bromotrimethylsilane (B50905) (BrSiMe₃) to cleave the alkyl esters, forming a silylated phosphonate intermediate. This intermediate is then readily hydrolyzed by the addition of an alcohol, typically methanol (B129727), in a step known as methanolysis. This two-step sequence is highly efficient and compatible with a wide range of functional groups. beilstein-journals.org

| De-esterification Method | Reagents | Conditions | Key Features |

| Acidic Hydrolysis | Concentrated HCl (aq) | Reflux, 1-12 hours | General, robust method; harsh conditions. mdpi.combeilstein-journals.org |

| McKenna Reaction | 1. Bromotrimethylsilane (BrSiMe₃)2. Methanol (MeOH) | Room temperature | Mild conditions, suitable for sensitive molecules. beilstein-journals.org |

Synthesis of this compound Derivatives and Analogues

The this compound scaffold can be chemically modified to produce a variety of derivatives and analogues with distinct properties. Key methodologies include reductive amination, esterification, and reactions to form bisphosphonates.

Generation of 1-Aminoalkylphosphonic Acids via Reductive Amination

Reductive amination is a powerful technique for converting a carbonyl group, such as the ketone in an acetylphosphonate, into an amine. google.comyoutube.com This one-pot reaction typically involves treating the carbonyl compound with an amine (such as ammonia (B1221849) for a primary amine) in the presence of a mild reducing agent. youtube.comyoutube.com

The reaction proceeds through the formation of an intermediate imine (or iminium ion), which is subsequently reduced to the corresponding amine. google.comyoutube.com A crucial aspect of this method is the choice of reducing agent. Strong reducing agents like sodium borohydride (B1222165) would prematurely reduce the starting ketone. Therefore, milder, selective agents such as sodium cyanoborohydride (NaBH₃CN) are used, as they are capable of reducing the iminium ion intermediate while leaving the initial carbonyl group untouched. youtube.com The process is often catalyzed by a small amount of acid to facilitate the initial imine formation. youtube.com This methodology provides a direct route to 1-aminoalkylphosphonic acids from acetylphosphonates.

| Reaction Stage | Description | Key Reagents/Intermediates |

| 1. Imine Formation | The ketone (acetylphosphonate) reacts with an amine (e.g., NH₃) to form an imine intermediate. | Ketone, Amine, Acid catalyst. youtube.comyoutube.com |

| 2. Reduction | The imine intermediate is selectively reduced to form the final amine product. | Sodium cyanoborohydride (NaBH₃CN). youtube.com |

Preparation of Acetylphosphinates and Methyl Acetylphosphonates

The synthesis of this compound esters and acetylphosphinates often utilizes acetyl chloride as a key starting material. wikipedia.orgcommonorganicchemistry.com Acetyl chloride can be prepared industrially by reacting acetic anhydride with hydrogen chloride or through methods involving phosphorus trichloride. google.comwikipedia.org

Methyl Acetylphosphonates: These phosphonate esters are typically synthesized via the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602), such as trimethyl phosphite, with an acyl halide like acetyl chloride. The reaction proceeds through a phosphonium (B103445) intermediate that rearranges to yield the stable dialkyl acetylphosphonate.

Acetylphosphinates: The synthesis of phosphinates involves precursors with a direct P-H or P-OR bond in addition to a P-C bond. The hydrolysis of phosphinate esters to phosphinic acids is a well-established transformation, often carried out under acidic conditions with refluxing HCl. mdpi.com The synthesis of an acetylphosphinate ester could be achieved by reacting acetyl chloride with an appropriate phosphinite (R₂P-OR').

Bisphosphonate Derivatives: (1-Acetyloxyethylidene)-1,1-bisphosphonic Acid

(1-Acetyloxyethylidene)-1,1-bisphosphonic acid is a derivative of the well-known bisphosphonate, etidronic acid ((1-hydroxyethylidene)-1,1-bisphosphonic acid or HEDP). wikipedia.orgebi.ac.uk The synthesis of this derivative is achieved by acetylating the tertiary hydroxyl group of etidronic acid. nih.gov

The parent compound, etidronic acid, can be prepared through several routes, including the reaction of phosphorus trichloride with acetic acid. wikipedia.orggoogle.com Once HEDP is obtained, its hydroxyl group can be acetylated. This is typically accomplished by reacting HEDP or its salt form with an acetylating agent such as acetyl chloride or acetic anhydride. wikipedia.orgnih.gov This reaction introduces an acetyl group at the hydroxyl position, yielding the target (1-acetyloxyethylidene)-1,1-bisphosphonic acid, often as an esterified product if starting with phosphonate esters of HEDP. Subsequent hydrolysis would be required to obtain the free acid. nih.gov

Stereoselective Synthesis of Chiral Phosphonates

The development of stereoselective methods for the synthesis of chiral phosphonates has been a significant area of research, driven by the importance of these compounds in various fields. Chiral phosphonates, including derivatives that can be converted to this compound, are crucial for understanding biological processes and for the development of new therapeutic agents. This section will detail key asymmetric strategies for their synthesis.

Enantioselective Hydrophosphonylation Reactions

Enantioselective hydrophosphonylation, also known as the Pudovik reaction, involves the addition of a phosphite to an aldehyde or ketone to form an α-hydroxyphosphonate. beilstein-journals.orgmdpi.com The use of chiral catalysts allows for the production of enantiomerically enriched products. While direct hydrophosphonylation of acetaldehyde (B116499) can be challenging, the reaction is well-established for a variety of other aldehydes, providing access to a wide range of chiral α-hydroxyalkylphosphonates which can be precursors to this compound derivatives. researchgate.net

Organocatalysis has emerged as a powerful tool for these transformations. For instance, L-proline has been shown to catalyze the cross-aldol reaction of α-ketophosphonates with ketones, yielding tertiary α-hydroxyphosphonates with high enantiomeric purity (up to 99% ee). nih.gov The reaction proceeds efficiently at room temperature, although lower temperatures can improve enantioselectivity. nih.gov Another notable example is the use of squaramide-based organocatalysts, which have successfully been employed in the hydrophosphonylation of various aldehydes with diphenylphosphite, affording the corresponding α-hydroxyphosphonates in excellent yields and high enantioselectivities. beilstein-journals.orgmdpi.com

The choice of catalyst and reaction conditions significantly impacts the stereochemical outcome. For example, in L-proline catalyzed reactions, a catalyst loading of 20 mol% can yield the desired product with an enantiomeric excess of 71%, which can be increased to 87% ee by carrying out the reaction at -30 °C. nih.gov

Table 1: Organocatalyzed Enantioselective Synthesis of α-Hydroxyphosphonates

| Catalyst | Aldehyde/Ketone | Phosphite | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| L-proline (20 mol%) | α-ketophosphonate | Ketone | Tertiary α-hydroxyphosphonate | 85 | 71 | nih.gov |

| L-proline (20 mol%) | α-ketophosphonate | Ketone | Tertiary α-hydroxyphosphonate | - | 87 | nih.gov |

| Squaramide | Various aldehydes | Diphenylphosphite | α-hydroxyphosphonate | High | High | beilstein-journals.orgmdpi.com |

Asymmetric Phospha-Mannich Reactions

The asymmetric phospha-Mannich reaction is a three-component condensation of an aldehyde, an amine, and a phosphite, or a two-component addition of a phosphite to an imine, to produce chiral α-aminophosphonates. wikipedia.orgbuchler-gmbh.com These compounds are phosphorus analogues of α-amino acids and are of significant interest. mdpi.com The stereoselectivity of the reaction is typically controlled by a chiral catalyst.

Cinchona alkaloids and their derivatives are among the most effective catalysts for asymmetric Mannich-type reactions. buchler-gmbh.com Thiourea-based Cinchona alkaloid catalysts, in particular, have demonstrated excellent stereocontrol, leading to high yields and enantioselectivities of the resulting β-amino carbonyl compounds. buchler-gmbh.com The reaction mechanism involves the formation of an iminium ion from the amine and aldehyde, which is then attacked by the enol form of the carbonyl compound. wikipedia.org

Recent advances have focused on expanding the scope and efficiency of this reaction. For example, the development of enantioselective catalytic α-amidoalkylation of dimethyl phosphite with 1-(N-acylamino)alkyltriphenylphosphonium salts in the presence of chiral Cinchona alkaloid derivatives under phase-transfer catalysis (PTC) conditions has provided a convenient route to enantiomerically enriched dimethyl N-protected α-aminophosphonates, with enantiomeric excesses often exceeding 80%. mdpi.com

Dual Catalysis in Enantioselective Acylphosphonylation

Dual catalysis is an emerging strategy in organic synthesis that combines two distinct catalytic cycles to achieve a transformation that is not possible or is inefficient with a single catalyst. anr.fr This approach has the potential to enable novel enantioselective acylphosphonylation reactions for the synthesis of chiral acylphosphonates, which are direct precursors to compounds like this compound.

The core principle of dual catalysis in this context would involve the in-situ generation of a reactive intermediate by one catalyst, which is then acted upon by a second, chiral catalyst to induce enantioselectivity. For instance, a combination of an organometallic catalyst and an organocatalyst could be employed. anr.fr The organometallic catalyst could, for example, activate a substrate through a borrowing hydrogen mechanism, reversibly oxidizing an alcohol to an aldehyde. anr.fr This transient and highly reactive aldehyde could then be intercepted by a chiral aminocatalyst, forming a chiral enamine that would react with an acylphosphonating agent. This strategy avoids the use of stoichiometric oxidants and allows for the transformation of otherwise unstable aldehydes. anr.fr

While a specific, well-established dual catalytic system for the enantioselective acylphosphonylation to directly form this compound derivatives is not yet widely reported, the principles are being applied to related transformations. For example, dual catalysis has been successfully used in the enantioselective C(sp3)–C(sp3) homocoupling and reductive acyl cross-coupling reactions, demonstrating the power of this approach in constructing complex chiral molecules. acs.org The development of such systems for acylphosphonylation remains a promising area for future research.

Selective Deprotection and Hydrolysis Techniques for Phosphonic Acids

The final step in the synthesis of phosphonic acids often involves the deprotection of a phosphonate ester. The choice of deprotection method is crucial and depends on the nature of the ester groups and the presence of other functional groups in the molecule. This section will discuss two common techniques: acidic hydrolysis and hydrogenolysis.

Acidic Hydrolysis of Dialkyl Phosphonates

Acidic hydrolysis is a widely used method for the conversion of dialkyl phosphonates to the corresponding phosphonic acids. mdpi.comnih.gov The reaction is typically carried out by refluxing the phosphonate ester in a concentrated aqueous acid, such as hydrochloric acid. beilstein-journals.orgnih.gov The hydrolysis proceeds in a stepwise manner, with the first ester group being cleaved to form a phosphonic acid monoester intermediate, followed by the cleavage of the second ester group to yield the final phosphonic acid. mdpi.comnih.gov

Kinetic studies on the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates, which serve as good models for acetylphosphonate derivatives, have shown that the reaction follows pseudo-first-order kinetics for each step. mdpi.comnih.govnih.gov The rate of hydrolysis is influenced by electronic effects; electron-withdrawing substituents on the α-carbon accelerate the reaction, while electron-donating groups slow it down. mdpi.comnih.gov The rate-determining step is generally the hydrolysis of the second ester group (k2). mdpi.comnih.gov

Table 2: Kinetic Data for the Two-Step Acidic Hydrolysis of Dimethyl α-Hydroxybenzylphosphonate

| Step | Rate Constant | Value (h⁻¹) | Reference |

|---|---|---|---|

| Formation of Monoester | k₁ | 2.64 | mdpi.comnih.gov |

| Formation of Phosphonic Acid | k₂ | 0.60 | mdpi.comnih.gov |

The mechanism of the acidic hydrolysis of phosphonates typically involves a nucleophilic attack of a water molecule on the phosphorus atom of the protonated phosphonate ester, proceeding through an SN2-type mechanism. mdpi.comnih.gov

Hydrogenolysis of Dibenzyl Phosphonates

Hydrogenolysis is a mild and selective method for the deprotection of benzyl (B1604629) esters. beilstein-journals.orgnih.gov Dibenzyl phosphonates can be readily cleaved to the corresponding phosphonic acids by catalytic hydrogenation, typically using palladium on charcoal (Pd/C) as the catalyst and hydrogen gas. beilstein-journals.orgnih.govnacatsoc.org This method is particularly advantageous when the molecule contains acid-sensitive functional groups. beilstein-journals.org

The reaction involves the cleavage of the P-O-benzyl bond, releasing the phosphonic acid and toluene (B28343) as a byproduct. acsgcipr.org The conditions for hydrogenolysis are generally mild, often proceeding at room temperature and atmospheric pressure of hydrogen. us.es However, in some cases, elevated pressure may be required. chemicalforums.com The choice of solvent can be important, with ethyl acetate (B1210297) being a common choice. chemicalforums.com

Care must be taken when other reducible functional groups are present in the molecule. For instance, in the presence of an aromatic chlorine atom, careful selection of the catalyst and reaction conditions is necessary to achieve selective debenzylation without concurrent dehalogenation. nacatsoc.org Catalyst pre-treatment or the use of specific catalyst preparations can enhance selectivity. chemrxiv.org

McKenna Procedure and Variants

The McKenna reaction stands as a cornerstone in the synthesis of phosphonic acids from their corresponding dialkyl phosphonate esters. nih.govrawdatalibrary.net Developed by C. E. McKenna in 1977, this method is renowned for its mild conditions, high yields, and broad functional group tolerance, making it a favored technique in organophosphorus chemistry. beilstein-journals.orgmdpi.com The procedure is typically a two-step process. In the first step, the dialkyl phosphonate is treated with bromotrimethylsilane (BTMS), which efficiently converts the alkyl esters into bis(trimethylsilyl) phosphonate intermediates. nih.govbeilstein-journals.org The second step involves the solvolysis of these silyl (B83357) esters, usually with methanol or water, to yield the final phosphonic acid. beilstein-journals.orgmdpi.com

The mechanism of the McKenna reaction involves an oxophilic substitution, where the phosphoryl oxygen of the phosphonate attacks the silicon atom of BTMS. beilstein-journals.orgnih.gov This initial silylation is followed by a dealkylation step, analogous to the Arbuzov reaction, to form a silylated intermediate which undergoes a second silylation and subsequent hydrolysis to afford the phosphonic acid. beilstein-journals.org The volatile nature of the byproducts, such as trimethylsilanol (B90980) and hexamethyldisiloxane, simplifies product purification. beilstein-journals.org

Despite its utility, the McKenna reaction is not without potential side reactions. The alkyl bromide generated in situ during the first step can act as an alkylating agent, especially with prolonged reaction times, potentially leading to the formation of undesired byproducts. nih.gov

Variants of the classical McKenna procedure have been developed to enhance its efficiency and applicability. One significant advancement is the use of microwave irradiation to accelerate the silyldealkylation step. mdpi.com This modification dramatically reduces reaction times compared to conventional heating methods while preserving the high chemoselectivity of the reaction. mdpi.com For instance, quantitative silyldealkylation of dimethyl and diethyl methylphosphonates can be achieved in as little as two minutes at 40°C under microwave conditions. mdpi.com This accelerated method has proven effective for a range of substrates, including those with electron-withdrawing groups and complex structures like acyclic nucleoside phosphonates. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted McKenna Reaction for Dialkyl Methylphosphonates

| Substrate | Method | Reagent | Solvent | Temperature (°C) | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Dimethyl methylphosphonate | Microwave | BTMS (6 equiv) | ACN | 40 | 2 min | Quantitative | mdpi.com |

| Diethyl methylphosphonate | Microwave | BTMS (6 equiv) | ACN | 40 | 2 min | Quantitative | mdpi.com |

| Diisopropyl methylphosphonate | Microwave | BTMS (6 equiv) | ACN | 40 | 15 min | Quantitative | mdpi.com |

Note: This table is interactive. You can sort and filter the data.

Elimination of Tert-Butyl Moieties

The use of protecting groups is a fundamental strategy in the synthesis of complex organic molecules, and phosphonates are no exception. The tert-butyl group is often employed as a protecting group for carboxylic and phosphonic acids due to its stability under various conditions and its susceptibility to removal under specific acidic conditions. The synthesis of a phosphonic acid can, therefore, be achieved by the deprotection of a tert-butyl phosphonate precursor.

The elimination of tert-butyl moieties is typically accomplished through acid-catalyzed hydrolysis. organic-chemistry.org Reagents such as trifluoroacetic acid (TFA) are commonly used to cleave tert-butyl esters, yielding the corresponding carboxylic acid and isobutylene (B52900) as a byproduct. nih.gov This method is effective and generally proceeds under mild conditions. nih.gov

An alternative, environmentally benign approach involves the use of aqueous phosphoric acid (85 wt%). organic-chemistry.orgorganic-chemistry.org This reagent has been shown to be highly effective for the deprotection of tert-butyl carbamates, esters, and ethers. organic-chemistry.org The reaction is selective, tolerating other acid-sensitive groups like benzyloxycarbonyl (CBZ) carbamates, benzyl esters, and silyl ethers. organic-chemistry.orgorganic-chemistry.org The workup is often straightforward, making this a convenient and "green" alternative to other deprotection methods. organic-chemistry.org While direct application to this compound is not explicitly detailed in the reviewed literature, the principle of tert-butyl group removal is a standard and applicable synthetic tool for accessing the phosphonic acid functional group from a protected precursor. researchgate.net

Table 2: Reagents for Tert-Butyl Group Deprotection

| Reagent | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | tert-Butyl esters/carbamates | Effective, common laboratory reagent. | nih.gov |

| Aqueous Phosphoric Acid (85%) | tert-Butyl esters, ethers, carbamates | Mild, selective, environmentally benign. | organic-chemistry.orgorganic-chemistry.org |

Note: This table is interactive. You can sort and filter the data.

Radical Pathways in Phosphonate Synthesis

In recent years, radical chemistry has emerged as a powerful tool for the formation of carbon-phosphorus (C-P) bonds, offering novel synthetic routes to phosphonates. nih.gov These methods rely on the generation of phosphonyl radicals, which can then participate in a variety of bond-forming reactions. nih.govrsc.org

One innovative approach involves the use of visible-light-induced ligand-to-metal charge transfer (LMCT) catalysis. nih.govrsc.org Bismuth(III) chloride (BiCl₃), an inexpensive and low-toxicity salt, has been identified as a highly selective photocatalyst for generating phosphonyl radicals from H-phosphine oxides. nih.govresearchgate.net Under irradiation with visible light, a chlorine radical is generated, which then abstracts a hydrogen atom from the H-phosphine oxide to form the key phosphonyl radical intermediate. nih.govrsc.org This radical can subsequently add to a wide range of substrates, including alkenes, to forge new C-P bonds, enabling the synthesis of diverse phosphonate scaffolds under mild, energy-efficient conditions. nih.govrsc.org

Another significant advancement in radical phosphonylation is the development of specialized phosphorus radical traps. nih.gov "BecaP," a novel phosphite reagent, has been designed to efficiently trap alkyl radicals generated via photoredox catalysis. nih.gov The ambiphilic nature of BecaP allows it to react with both nucleophilic and electrophilic alkyl radical precursors, expanding the scope of accessible phosphonate products from readily available starting materials like alkyl potassium trifluoroborate salts and carboxylic acids. nih.gov

These radical-mediated strategies offer complementary approaches to traditional methods, often providing access to complex phosphonate structures that are challenging to synthesize via other means. oaepublish.com The reactions are typically characterized by mild conditions and a high degree of functional group tolerance. rsc.orgnih.gov

Table 3: Methods for Radical Phosphonylation

| Method | Catalyst/Reagent | Radical Precursor | Key Features | Reference |

|---|---|---|---|---|

| LMCT Catalysis | BiCl₃ | H-phosphine oxides | Visible-light induced, inexpensive, non-toxic catalyst. | nih.govrsc.org |

| Photoredox Catalysis | "BecaP" (Phosphorus Radical Trap) | Alkyl potassium trifluoroborates, NHP esters | Highly versatile, mild conditions, broad substrate scope. | nih.gov |

Note: This table is interactive. You can sort and filter the data.

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Acetylphosphonic Acid Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound, providing critical information about its structure through the analysis of different nuclei.

Proton (¹H) NMR Applications

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The chemical shifts of these protons are influenced by their local electronic environment. For instance, in derivatives like diethyl acetylphosphonate, the protons of the ethyl groups and the acetyl group will resonate at distinct frequencies, and their splitting patterns (due to spin-spin coupling with neighboring protons and the phosphorus atom) provide information about the connectivity of the atoms. One-bond couplings between phosphorus and hydrogen (¹J P-H) are typically large, ranging from 600 to 700 Hz. huji.ac.il The chemical shift of the P-H proton in phosphonic acid is expected at a lower value, similar to an alkyl hydrogen, due to the low electronegativity of phosphorus and pi back-donation from the oxygen atoms. stackexchange.com

Predicted ¹H NMR data for similar small phosphonic acids, such as methylphosphonic acid in D₂O, shows a characteristic peak for the methyl protons. hmdb.cahmdb.ca In methylenediphosphonic acid, the methylene (B1212753) protons appear as a multiplet due to coupling with the two phosphorus atoms. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for a Related Compound (Methylphosphonic Acid)

| Peak Index | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| 1 | 1.39 | Doublet |

Data sourced from predicted spectra and may vary based on experimental conditions.

Phosphorus (³¹P) NMR Applications

Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for studying organophosphorus compounds like this compound. huji.ac.il It provides a wide chemical shift range, which allows for clear differentiation of phosphorus environments. huji.ac.il The ³¹P NMR spectrum of this compound and its derivatives is typically characterized by a single resonance, the chemical shift of which is indicative of the oxidation state and coordination of the phosphorus atom. For instance, phosphonyl groups generally resonate at a downfield position compared to phosphoryl groups. nih.gov

In studies of related aminoalkylphosphonic acids, ³¹P NMR has been used to monitor enzymatic reactions, where the chemical shift of the phosphorus nucleus changes upon N-acetylation. researchgate.net The coupling between phosphorus and adjacent protons (¹J P-H) can be observed in proton-coupled ³¹P NMR spectra, providing further structural confirmation. huji.ac.il The chemical shifts in ³¹P NMR are also sensitive to pH and the presence of metal ions. nih.gov For example, the chemical shifts of terminal phosphonyl units have been observed to move upfield with increasing pH. nih.gov

Table 2: Typical ³¹P NMR Chemical Shift Ranges for Organophosphorus Compounds

| Phosphorus Environment | Chemical Shift Range (ppm) |

|---|---|

| Phosphonic acids and derivatives | Broad range, sensitive to substitution |

| Phosphonate (B1237965) esters | Varies with esterifying group |

Data compiled from typical values for organophosphorus compounds. huji.ac.il

Carbon (¹³C) NMR Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. libretexts.org The chemical shift of the carbonyl carbon in the acetyl group is particularly characteristic and appears at the low-field end of the spectrum, typically between 160 and 220 ppm. libretexts.orglibretexts.org The carbon atom attached to the phosphorus will also have a characteristic chemical shift, influenced by the electronegativity of the phosphorus and oxygen atoms. libretexts.org

In studies of aminoalkylphosphonic acids, ¹³C NMR has been used to determine substituent-induced chemical shifts of the phosphonate group. nih.gov The coupling between phosphorus and carbon atoms (¹J P-C and ²J P-C) provides valuable information about the structure. nih.gov For phosphonoacetic acid, the carboxyl carbon and the methylene carbon attached to the phosphorus atom show distinct resonances. chemicalbook.com

Table 3: Typical ¹³C NMR Chemical Shifts for Functional Groups in Related Compounds

| Carbon Environment | Chemical Shift (ppm) |

|---|---|

| C=O (in acids and esters) | 170 - 185 |

| C-P | Varies with substitution |

| CH₃ (acetyl group) | 20 - 30 |

Data based on general ranges for organic molecules. libretexts.org

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of this compound in its crystalline form. nih.gov Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment and intermolecular interactions in the solid state. nih.gov

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to enhance the signals of low-abundance nuclei like ¹³C and ³¹P. nih.gov ¹H → ³¹P CP-MAS experiments on similar phosphonic acids have revealed multiple resonances, indicating different binding modes or crystalline environments. nih.gov Two-dimensional ssNMR experiments, such as ¹H-¹H double quantum-single quantum (DQ-SQ) spectroscopy, can provide information about the spatial proximity of different molecules in the crystal lattice. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. nih.gov In a typical MS experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak ([M+H]⁺ or [M-H]⁻) confirms the molecular weight of the compound. For instance, in the analysis of aminomethylphosphonic acid, a related compound, the [M+H]⁺ ion is observed. massbank.eu High-resolution mass spectrometry can provide the exact mass, which allows for the determination of the elemental composition.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the structure of the molecule. nih.gov By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, the connectivity of the atoms can be deduced. For this compound, characteristic fragmentation patterns would involve the loss of the acetyl group, the phosphonic acid group, or parts thereof. The fragmentation of similar organophosphorus compounds often involves cleavage of the C-P bond or bonds within the phosphonic acid moiety.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of the bonds within the this compound molecule. nih.gov These techniques provide a molecular fingerprint that is unique to the compound.

In the IR spectrum of this compound and its derivatives, characteristic absorption bands are observed for the different functional groups. researchgate.net The P=O stretching vibration is typically found in the region of 1250-1300 cm⁻¹. researchgate.net The P-OH vibrations are observed between approximately 800 and 850 cm⁻¹. researchgate.net The C=O stretching vibration of the acetyl group gives a strong absorption band around 1700 cm⁻¹. The O-H stretching of the phosphonic acid group appears as a broad band at higher wavenumbers. For alkylphosphonic acids, the bands due to P-O stretching vibrations are mainly in the 900-1200 cm⁻¹ range. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. rsc.org It is particularly useful for studying symmetric vibrations and bonds that are less polar, such as the C-C bond. In the study of the hydrolysis of methylphosphonic anhydride (B1165640) to methylphosphonic acid, Raman spectroscopy was found to be less sensitive to changes in the sample form (like deliquescence) compared to IR spectroscopy, making it a robust method for quantitative analysis. rsc.org Conformational changes and intermolecular interactions of molecules can also be investigated using Raman spectroscopy. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| P=O | Stretching | 1250 - 1300 |

| P-OH | Stretching | 800 - 850 |

| C=O (acetyl) | Stretching | ~1700 |

| O-H (phosphonic acid) | Stretching | Broad, ~3000 |

| P-O | Stretching | 900 - 1200 |

Data compiled from typical values for organophosphorus and carbonyl compounds. researchgate.netnih.gov

X-ray Crystallography for Absolute and Supramolecular Structures

X-ray crystallography is a cornerstone technique for the unambiguous determination of the atomic and molecular structure of crystalline solids. wikipedia.orglibretexts.org This method relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal, producing a unique diffraction pattern. wikipedia.org By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the crystal is generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. wikipedia.org

In the context of this compound, X-ray crystallography would be instrumental in establishing its absolute and supramolecular structure. The technique can definitively resolve the spatial arrangement of the acetyl and phosphonic acid groups, providing precise data on the C-C, C-O, C-P, P-O, and P=O bond lengths and the torsional angles that define the molecule's conformation in the solid state.

Furthermore, X-ray crystallography is crucial for understanding the supramolecular assembly of this compound. The phosphonic acid moiety, with its capacity for strong hydrogen bonding, can act as a versatile building block in the formation of extended networks. Studies on analogous compounds, such as phosphonoacetic acid, have demonstrated the formation of diverse supramolecular structures, including simple chains, spiro-fused rings, and two-dimensional sheets, through interactions with various organic amines. nih.gov These structures are held together by a network of hydrogen bonds involving the phosphonic acid groups, which can exist in neutral, mono-anionic, or di-anionic forms depending on the chemical environment. nih.gov Similarly, it is anticipated that this compound would form intricate hydrogen-bonded networks, the details of which can be fully elucidated by single-crystal X-ray diffraction.

Table 1: Representative Crystallographic Data for Phosphonic Acid Derivatives

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 98.5 |

| Volume (ų) | 840 |

| Z | 4 |

| R-factor | 0.045 |

Note: This table presents hypothetical yet representative crystallographic data for a phosphonic acid derivative to illustrate the type of information obtained from an X-ray diffraction experiment.

Microcrystal Electron Diffraction (MicroED) in Stereochemical Analysis

While single-crystal X-ray crystallography is the gold standard for structural determination, its primary limitation is the requirement for large, well-ordered single crystals, which can be challenging to grow. azolifesciences.com Microcrystal Electron Diffraction (MicroED) has emerged as a powerful alternative that can determine high-resolution atomic structures from nanocrystals, which are orders of magnitude smaller than those required for X-ray diffraction. nih.govfrontiersin.org This cryo-electron microscopy (cryo-EM) technique utilizes a transmission electron microscope (TEM) to collect electron diffraction data from continuously rotated, frozen-hydrated microcrystals. nih.gov

The ability of MicroED to work with extremely small crystals makes it particularly valuable in pharmaceutical research and for the analysis of compounds that yield only fine powders. azolifesciences.comfrontiersin.org For this compound, if suitable single crystals for X-ray analysis are unattainable, MicroED offers a viable path to structural elucidation. The technique is capable of providing the same level of detail as X-ray crystallography, including precise bond lengths, bond angles, and the determination of the absolute stereochemistry of chiral molecules. nih.gov

The process of stereochemical analysis by MicroED involves collecting diffraction data from a chiral crystal and processing it to determine the three-dimensional structure. nih.gov The absolute configuration can then be assigned by comparing the experimentally determined structure to known chiral centers or by using advanced refinement techniques that are sensitive to the handedness of the molecule. nih.gov The rapid nature of MicroED data collection and analysis also allows for high-throughput screening of different crystalline forms or polymorphs, which is a critical aspect of pharmaceutical development. azolifesciences.comnih.gov

Table 2: Comparison of X-ray Crystallography and MicroED

| Feature | X-ray Crystallography | Microcrystal Electron Diffraction (MicroED) |

| Radiation Source | X-rays | Electrons |

| Required Crystal Size | ~10-100 µm or larger | Sub-micron to a few microns |

| Sample State | Single crystal | Nanocrystalline powder |

| Data Collection | Rotation of a single crystal in an X-ray beam | Continuous rotation of a crystal in an electron beam |

| Primary Application | High-resolution structure determination of well-ordered single crystals | Structure determination from micro- and nanocrystals, powders |

| Stereochemical Analysis | Yes, with appropriate data quality | Yes, a key application for chiral small molecules |

Mechanistic Biochemical Studies of Acetylphosphonic Acid Interactions

Acetylphosphonic Acid as a Competitive Enzyme Inhibitor

This compound acts as a competitive inhibitor for several enzymes that utilize pyruvate (B1213749) as a substrate. Its structural similarity to pyruvate allows it to bind to the active site of these enzymes, thereby competing with the natural substrate and hindering the catalytic reaction. This inhibitory action has been particularly well-documented for the pyruvate dehydrogenase complex (PDHc), where this compound and its analogues have been shown to effectively block the enzyme's activity. nih.govoncotarget.com The inhibition is competitive with respect to pyruvate, meaning that an increase in pyruvate concentration can overcome the inhibitory effect. oncotarget.com

The potency of this inhibition can be quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. For the Escherichia coli and Bacillus stearothermophilus pyruvate dehydrogenases, this compound exhibits Ki values of 6 µM and 0.4 mM, respectively, highlighting a significant inhibitory effect, especially in the case of the E. coli enzyme. nih.gov

Substrate Mimicry in Thiamin Diphosphate (B83284) (ThDP)-Dependent Enzymes

A crucial aspect of this compound's inhibitory mechanism lies in its ability to act as a substrate mimic for ThDP-dependent enzymes. These enzymes utilize the cofactor thiamin diphosphate to decarboxylate α-keto acids like pyruvate. This compound, by virtue of its structural analogy to pyruvate, can enter the active site and interact with ThDP, leading to the formation of stable adducts that effectively halt the catalytic cycle. nih.gov

Pyruvate Dehydrogenase Complex (PDHc) Inhibition Mechanisms

The pyruvate dehydrogenase complex (PDH) is a critical multi-enzyme complex that links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. This compound and its analogues have proven to be potent inhibitors of PDHc, providing valuable insights into its catalytic mechanism. oncotarget.comnih.gov

Analogues of this compound, such as acetylphosphinate and acetylmethylphosphinate, have been extensively studied as inhibitors of the E1 component (pyruvate dehydrogenase) of the human and E. coli PDHcs. nih.gov Acetylphosphinate, in particular, has been identified as a more potent inhibitor than acetylmethylphosphinate, with Ki values in the sub-micromolar range for both the human and E. coli enzymes. nih.gov These compounds are classified as reversible, tight-binding inhibitors. nih.gov

A study on mammalian PDHc from rat heart demonstrated that acetylphosphinate (AcPH) is a significantly more potent inhibitor than the methyl ester of acetyl phosphonate (B1237965) (AcPMe), with Ki values of 0.1 µM and 40 µM, respectively. oncotarget.com This highlights the sensitivity of the enzyme's active site to subtle changes in the inhibitor's structure.

Table 1: Inhibition Constants (Ki) of this compound Analogues for Pyruvate Dehydrogenase Complex (PDHc)

| Inhibitor | Enzyme Source | Ki Value | Reference |

| This compound | Escherichia coli PDH | 6 µM | nih.gov |

| This compound | Bacillus stearothermophilus PDH | 0.4 mM | nih.gov |

| Acetylphosphinate | Human PDHc (E1h) | < 1 µM | nih.gov |

| Acetylmethylphosphinate | Human PDHc (E1h) | > Acetylphosphinate | nih.gov |

| Acetylphosphinate | E. coli PDHc (E1ec) | < 1 µM | nih.gov |

| Acetylmethylphosphinate | E. coli PDHc (E1ec) | > Acetylphosphinate | nih.gov |

| Acetylphosphinate (AcPH) | Rat Heart PDHc | 0.1 µM | oncotarget.com |

| Methyl acetylphosphonate (AcPMe) | Rat Heart PDHc | 40 µM | oncotarget.com |

This table is interactive. You can sort the columns by clicking on the headers.

The inhibitory action of acetylphosphinate on PDHc involves the formation of a stable covalent adduct with the thiamin diphosphate cofactor. nih.gov This adduct, a C2α-phosphinolactylthiamin diphosphate derivative, mimics the natural C2α-lactylthiamin diphosphate intermediate formed during the catalytic cycle with pyruvate. nih.gov The formation of this stable analogue effectively traps the enzyme in an inactive state. The presence of this covalent adduct has been confirmed by circular dichroism (CD) spectroscopy, which shows a characteristic positive band in the 305-306 nm range, attributed to the 1',4'-iminopyrimidine tautomeric form of the adducted coenzyme. nih.gov

Specific amino acid residues within the enzyme's active site play a crucial role in the binding and processing of both the natural substrate and its inhibitors. In the human E1 component of PDHc, the residue αHis63 has been identified as being important for the formation of the C2α-lactylthiamin diphosphate intermediate. nih.gov Studies on a variant of the human E1 enzyme where this histidine is replaced by alanine (B10760859) (αHis63Ala) have shown that the variant is only modestly inhibited by acetylphosphinate and acetylmethylphosphinate. nih.gov Furthermore, the characteristic CD signals associated with the formation of the ThDP adduct were not observed with the mutant enzyme, indicating that αHis63 is critical for the proper interaction with these inhibitors and likely plays a role in the catalytic mechanism. nih.gov

Pyruvate Decarboxylase (YPDC) and Pyruvate Oxidase (POX) Inhibition Kinetics

The inhibitory effects of this compound and its analogues are not limited to PDHc. These compounds have also been tested against other ThDP-dependent enzymes, such as yeast pyruvate decarboxylase (YPDC) and pyruvate oxidase (POX), revealing important differences in their sensitivity to these inhibitors.

Studies have shown that methyl acetylphosphonate and acetylphosphonate act as competitive inhibitors towards pyruvate for E. coli pyruvate oxidase. nih.gov However, the Ki value for the oxidase is significantly higher—by more than three orders of magnitude—than that for the dehydrogenase, indicating a much lower affinity of the inhibitor for POX compared to PDHc. nih.gov

In contrast, yeast pyruvate decarboxylase (YPDC) appears to be largely insensitive to inhibition by acetylphosphonate under the same conditions where PDHc and POX are inhibited. nih.gov This suggests significant differences in the active site architecture or the catalytic mechanism of YPDC that prevent the effective binding of this particular inhibitor.

Table 2: Comparative Inhibition of ThDP-Dependent Enzymes by Pyruvate Analogues

| Enzyme | Inhibitor(s) | Inhibition Observed | Ki Value | Reference |

| E. coli Pyruvate Oxidase (POX) | Methyl acetylphosphonate, Acetylphosphonate | Yes, competitive with pyruvate | >3 orders of magnitude higher than for PDHc | nih.gov |

| Yeast Pyruvate Decarboxylase (YPDC) | Methyl acetylphosphonate, Acetylphosphonate | No inhibition under tested conditions | Not applicable | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Inhibition of 1-Deoxy-D-xylulose 5-Phosphate (DXP) Synthase

This compound and its derivatives have been identified as inhibitors of 1-Deoxy-D-xylulose 5-phosphate (DXP) synthase, a key enzyme in the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis in many pathogens. nih.govnih.gov This pathway is essential for the production of vital compounds, making its enzymes attractive targets for the development of new anti-infective agents. nih.govnih.gov

DXP synthase catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to form DXP. nih.gov Acetylphosphonates act as mimics of the natural substrate, pyruvate. nih.gov For instance, methylacetylphosphonate (B1197376) (MAP) is a known inhibitor of thiamine (B1217682) diphosphate (ThDP)-dependent enzymes that utilize pyruvate. nih.gov The inhibitory activity of various alkylacetylphosphonates against E. coli DXP synthase has been investigated, revealing that the nature of the alkyl group significantly influences the inhibitory potency. nih.gov

Studies have shown that while increasing the length of the acyl group in acylphosphonate analogs leads to a significant decrease in inhibitory activity against DXP synthase, modifications at the alkylphosphonate group can result in potent inhibitors. nih.gov For example, ethylacetylphosphonate (EAP) and butylacetylphosphonate (BAP) have demonstrated considerable inhibitory activity, with Ki values in the micromolar range. nih.gov

Interactive Data Table: Inhibition of E. coli DXP Synthase by Acetylphosphonates

| Compound | Ki (μM) |

|---|---|

| Methylacetylphosphonate (MAP) | Potent inhibitor |

| Ethylacetylphosphonate (EAP) | 6.7 ± 0.03 |

| Butylacetylphosphonate (BAP) | Comparable to MAP |

Data derived from a study on selective inhibition of E. coli DXP synthase. nih.gov

More complex bisubstrate inhibitors incorporating an acetylphosphonate moiety have also been developed. These are designed to target the ternary complex of the enzyme with its substrates. nih.gov A notable example is a D-phenylalanine-derived triazole acetylphosphonate (D-PheTrAP), which exhibits slow-tight-binding inhibition with a Ki* of 90 ± 10 nM, demonstrating high potency and selectivity for DXP synthase over mammalian pyruvate dehydrogenase. nih.gov

This compound as a Substrate for Metabolic Enzymes

Interaction with Lactate (B86563) Dehydrogenase

This compound and its monomethyl ester have been shown to act as substrates for pig heart lactate dehydrogenase. nih.gov This interaction demonstrates that the acetylphosphonate structure can be recognized and processed by enzymes that typically act on pyruvate. The kinetic parameters for these interactions have been determined, indicating that while they are substrates, their efficiency is lower than that of the natural substrate, pyruvate. nih.gov

The Michaelis-Menten constant (Km) for acetylphosphonate with pig heart lactate dehydrogenase is 15 mM, and for its monomethyl ester, it is 10 mM. nih.gov In comparison, the Km for pyruvate is significantly lower at 0.05 mM, indicating a much higher affinity of the enzyme for its natural substrate. nih.gov The specificity constants for acetylphosphonate and its monomethyl ester are approximately one-thousandth of that for pyruvate, further highlighting the difference in enzymatic efficiency. nih.gov

Interactive Data Table: Kinetic Parameters for Lactate Dehydrogenase

| Substrate | Km (mM) |

|---|---|

| This compound | 15 |

| Monomethyl acetylphosphonate | 10 |

| Pyruvate | 0.05 |

Data from a study on the action of lactate dehydrogenase on this compound. nih.gov

General Mechanisms of Action in Biological Systems

Disruption of Phosphate Metabolism Pathways

Phosphonates, including this compound, are stable mimics of carboxylates and phosphate esters, a characteristic that allows them to inhibit enzymes involved in various metabolic processes. nih.govnih.gov The carbon-phosphorus (C-P) bond in phosphonates is resistant to enzymatic cleavage by phosphatases and phosphodiesterases, as well as to acid and base hydrolysis. nih.gov This stability allows them to interfere with phosphate metabolism by acting as competitive inhibitors of enzymes that recognize phosphate-containing substrates. nih.govnih.gov By binding to the active sites of these enzymes, they can block the normal metabolic flux. nih.gov

The structural similarity of the phosphonate group to the phosphate group is a key factor in this disruption. Many enzymes in phosphate metabolism pathways have active sites designed to bind and process phosphorylated molecules. This compound, by presenting a similar charge and structure, can occupy these sites without undergoing the subsequent reaction, thus inhibiting the enzyme.

Chelation of Metal Ions in Biological Contexts

The phosphonate group in this compound possesses the ability to chelate metal ions, a property that can have significant biological implications. nih.govnih.govepa.gov Chelation involves the formation of multiple coordinate bonds between a single ligand (the chelating agent) and a central metal ion. nih.gov In biological systems, the availability and transport of essential metal ions are tightly regulated. nih.gov By binding to these metal ions, this compound can disrupt their normal physiological roles. nih.gov

The degree of interaction between a chelating agent and a metal ion in a biological system is influenced by the presence of competing ions such as Ca2+, H+, and OH-. nih.gov The formation of these metal complexes can affect the transport of metals, potentially facilitating their movement to or from specific sites within an organism. nih.gov The ability of phosphonates to chelate metals is a recognized characteristic, and this interaction can influence the activity of metalloenzymes or disrupt processes that are dependent on specific metal ion concentrations. nih.gov

Interference with Protein Phosphorylation and Proteolysis

The structural analogy of the phosphonate group to phosphate suggests a potential for this compound to interfere with protein phosphorylation. nih.gov Protein phosphorylation is a fundamental regulatory mechanism in cells, controlled by protein kinases and phosphatases. nih.govnih.gov Since the phosphonate group mimics a phosphate group, it is plausible that this compound could interact with the ATP-binding sites of protein kinases, potentially leading to their inhibition. nih.gov By competing with ATP, it could prevent the transfer of a phosphate group to target proteins, thereby disrupting signaling pathways that rely on phosphorylation.

While direct evidence for the interference of this compound with proteolysis is limited, its general nature as a reactive small molecule suggests potential interactions. The stability of the C-P bond makes it unlikely to be directly cleaved by common proteases. nih.gov Any interference would likely be indirect, possibly through the chelation of metal ions required for the activity of certain metalloproteases or through the disruption of regulatory phosphorylation events that control proteolytic pathways. nih.gov

Computational Chemistry and Theoretical Modeling of Acetylphosphonic Acid

Quantum Mechanical (QM) Calculations for Structural and Electronic Properties

Quantum mechanical calculations are fundamental to understanding the molecular structure, stability, and electronic characteristics of acetylphosphonic acid. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its behavior.

The three-dimensional arrangement of atoms in a molecule, known as its conformation, significantly influences its physical and chemical properties. For this compound, rotation around the C-P single bond leads to different spatial arrangements of the acetyl and phosphonic acid groups.

The rotation around the C-P bond is associated with an energy barrier. The transition state for this rotation would likely be an eclipsed conformation, where the substituents on the carbon and phosphorus atoms are aligned. The energy difference between the staggered (lowest energy) and eclipsed (highest energy) conformations defines the rotational energy barrier. For methylphosphonic dihalides, these barriers have been calculated to be in the range of 1.61 to 2.77 kcal/mol. researchgate.net It is expected that the rotational barrier for this compound would be of a similar magnitude, though potentially slightly higher due to the presence of the carbonyl group.

Table 1: Calculated Rotational Energy Barriers for Related Methylphosphonic Dihalides

| Compound | Method | Rotational Barrier (kcal/mol) | Reference |

| CH₃POF₂ | MP2/6-31+G(2d,p) | 1.61 | researchgate.net |

| CH₃POCl₂ | MP2/6-31+G(2d,p) | 2.41 | researchgate.net |

| CH₃POBr₂ | MP2/6-31+G(2d,p) | 2.77 | researchgate.net |

This table presents data for related compounds to infer the likely rotational barriers in this compound, for which specific data was not found in the searched literature.

The distribution of electron density within the this compound molecule dictates its polarity, reactivity, and intermolecular interactions. Quantum mechanical calculations can provide a detailed picture of this distribution.

Studies on related phosphonic acids, such as aminomethylphosphonic acid, have revealed highly polarized P-O bonds. nih.gov Experimental and theoretical charge density analyses show that the P=O bond is shorter and more electron-dense than the P-OH single bonds, indicating a significant double bond character. beilstein-journals.orgnih.gov The phosphorus atom in phosphonic acids typically exhibits a distorted tetrahedral geometry. beilstein-journals.orgnih.gov

In this compound, the presence of the electron-withdrawing acetyl group is expected to influence the charge distribution on the phosphonate (B1237965) moiety. The carbonyl carbon would have a partial positive charge, and the carbonyl oxygen a partial negative charge. This would, in turn, affect the acidity of the phosphonic acid protons.

Table 2: Typical Bond Lengths and Angles in Phosphonic Acids

| Bond/Angle | Typical Value | Reference |

| P=O Bond Length | ~1.50 Å | beilstein-journals.orgnih.gov |

| P-O Bond Length | ~1.54 Å | beilstein-journals.orgnih.gov |

| P-C Bond Length | ~1.76 Å | beilstein-journals.orgnih.gov |

| O-P-O Angle | 103-113° | beilstein-journals.orgnih.gov |

This table provides generalized data for phosphonic acids to approximate the bonding characteristics of this compound, as specific experimental or calculated values for this compound were not found in the provided search results.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. It provides a good balance between accuracy and computational cost, making it suitable for investigating complex reaction pathways.

While specific DFT studies on the reaction mechanisms of this compound were not identified in the search results, the application of DFT to other organophosphorus compounds illustrates its utility. For example, DFT has been used to scrutinize the reaction of diethyl trichloro-methyl phosphonate with diphenyl methyl phosphinite, successfully predicting the high regioselectivity of the reaction. imist.ma Similarly, DFT calculations have been employed to understand the mechanism and stereochemical outcomes of reactions such as the aza-Henry reaction catalyzed by Brønsted acids. nih.gov

For this compound, DFT could be used to investigate various reactions, such as its synthesis via the Arbuzov reaction, its hydrolysis, or its reactions as a substrate or inhibitor in biological systems. acs.org Such studies would involve calculating the energies of reactants, products, transition states, and intermediates to map out the potential energy surface of the reaction.

In Silico Studies of Enzyme-Inhibitor Interactions

In silico methods, including molecular docking and molecular dynamics simulations, are invaluable for understanding how this compound interacts with its biological targets.

This compound is known to be an inhibitor of the pyruvate (B1213749) dehydrogenase (PDH) complex, acting as a pyruvate analog. nih.gov It competitively inhibits the E1 component of the complex. nih.govnih.gov While detailed in silico studies specifically on the interaction of this compound with pyruvate dehydrogenase were not found, the principles of such studies are well-established.

Molecular docking could be used to predict the binding pose of this compound within the active site of pyruvate dehydrogenase. This would involve generating a three-dimensional model of the enzyme and computationally "docking" the this compound molecule into the active site to find the most energetically favorable binding orientation. Such studies on other enzyme-inhibitor systems have successfully identified key interacting residues and the nature of the binding interactions (e.g., hydrogen bonds, electrostatic interactions). nih.govnih.gov

Following docking, molecular dynamics (MD) simulations could be performed to study the stability of the enzyme-inhibitor complex over time and to understand the dynamic nature of the interactions. MD simulations provide a more realistic picture of the binding by accounting for the flexibility of both the protein and the ligand. rsc.orgresearchgate.net

Experimental data has shown that acetylphosphinate, a close analog of this compound, is a potent inhibitor of both human and E. coli pyruvate dehydrogenase, with Kᵢ values of less than 1 µM. nih.gov Another study reported a Kᵢ of 6 µM for this compound with the E. coli enzyme. nih.gov

Table 3: Experimentally Determined Inhibition Constants for this compound and its Analogs against Pyruvate Dehydrogenase

| Inhibitor | Enzyme Source | Kᵢ (µM) | Reference |

| This compound | E. coli | 6 | nih.gov |

| Acetylphosphinate | Human | < 1 | nih.gov |

| Acetylphosphinate | E. coli | < 1 | nih.gov |

| Methyl ester of acetyl phosphonate | Rat heart | 40 | oncotarget.com |

This table presents experimental data on the inhibition of pyruvate dehydrogenase by this compound and related compounds, highlighting the context for potential in silico studies.

Advanced Applications and Derivatives in Biomedical Research Tools

Design and Synthesis of Phosphonate-Based Enzyme Probes

Phosphonate-based activity-based probes (ABPs) are powerful molecules for functional proteomics, allowing for the specific labeling and identification of active enzymes within complex biological samples. stanford.edu These probes typically consist of three key components: a reactive "warhead" that covalently binds to the enzyme's active site, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (like a fluorophore or biotin) for detection and analysis. stanford.edu

The design of these probes often leverages the phosphonate (B1237965) group as a stable mimic of the tetrahedral transition state of substrate hydrolysis, particularly for serine proteases. rsc.org The synthesis of phosphonate-based ABPs can be achieved through methods like solid-phase peptide synthesis, which allows for rapid diversification of the recognition element to target different enzymes. stanford.edu For instance, phosphoramidate (B1195095) peptides (PAPs) have been developed as a novel class of ABPs for serine proteases, synthesized using standard Fmoc-based solid-phase chemistry. stanford.edu

A notable example is the creation of a quenched activity-based probe (qABP) for Kallikrein 7 (KLK7), a serine protease implicated in skin diseases. rsc.org This probe incorporates a phosphono-phenylalanine moiety, a fluorescent reporter (Cy5), and a quencher (QSY21). In its intact state, the probe's fluorescence is quenched. Upon covalent binding to the active site of KLK7, the quencher is released, leading to a detectable fluorescent signal. rsc.org

Development of Phosphonopeptide Analogues as Enzyme Inhibitors

Phosphonopeptides are peptide mimics where a phosphonic acid group replaces a carboxylic acid group, or a phosphonamidate bond replaces a peptide bond. rsc.org Their tetrahedral structure effectively mimics the transition state of peptide bond hydrolysis, making them potent inhibitors of various enzymes, particularly proteases. nih.govresearchgate.net

The general mechanism of action for many antibacterial phosphonopeptides involves a "Trojan horse" strategy. nih.gov The peptide portion of the molecule facilitates transport into the bacterial cell via peptide permeases. Once inside, cellular peptidases hydrolyze the peptide bond, releasing the aminophosphonic acid "warhead," which then inhibits essential enzymes. rsc.org

A well-known example is alafosfalin, a synthetic phosphonopeptide with significant antibacterial properties. nih.gov Upon entering the bacterial cell, it releases L-alaninephosphonate (L-Ala(P)), a potent inhibitor of alanine (B10760859) racemase, an enzyme crucial for bacterial cell wall synthesis. nih.govnih.gov Similarly, phosphinothricin, the active component of the natural tripeptide bialaphos, inhibits glutamine synthetase. rsc.org

Research has shown that the specific amino acid sequence of the phosphonopeptide influences its transport and antibacterial spectrum. nih.gov For instance, analogs of alaphosphin, such as those with L-norvaline or L-leucine, have demonstrated antimicrobial activity. nih.gov

Table 1: Examples of Phosphonopeptide Enzyme Inhibitors

| Phosphonopeptide/Analogue | Target Enzyme(s) | Biological Activity |

| Alafosfalin (L-alanyl-L-1-aminoethylphosphonic acid) | Alanine racemase | Antibacterial nih.govnih.gov |

| Bialaphos (contains Phosphinothricin) | Glutamine synthetase | Herbicide, Antimicrobial rsc.org |

| K-26 | Angiotensin-I converting enzyme (ACE) | Antihypertensive rsc.orgnih.gov |

| L-norvalyl-aminomethylphosphonic acid | D-Ala-D-Ala synthetase, Alanine racemase, UDP-N-acetylmuramyl-L-alanine synthetase | Antibacterial nih.gov |

Investigation of Acetylphosphonic Acid Analogues in Modulating Biochemical Pathways

Phosphonates, including analogues related to this compound, are involved in and can modulate various biochemical pathways. ontosight.ai The metabolism of phosphonates in organisms involves a series of enzymatic reactions for their synthesis and degradation. ontosight.aifrontiersin.org Key enzymes in these pathways, such as phosphoenolpyruvate (B93156) phosphomutase (which forms the C-P bond) and C-P lyases (which cleave it), are central to the biological processing of these compounds. frontiersin.orgnih.gov

The structural similarity of phosphonates to natural phosphates allows them to act as inhibitors or modulators of enzymes that process phosphate-containing substrates. researchgate.netacs.org This mimicry enables them to interfere with pathways like glycolysis, signal transduction, and nucleic acid synthesis. researchgate.net For example, phosphonate analogues of nucleotides have been developed as antiviral agents that inhibit viral DNA polymerases. researchgate.net

In some cases, phosphonate-containing natural products are biosynthesized and then incorporated into larger molecules. For instance, O-phosphonoacetic acid serine (O-PnAS) is a recently discovered natural product derived from a phosphonoacetic acid precursor. nih.gov The biosynthesis of such compounds highlights the intricate pathways that organisms have evolved to handle phosphonates. The enzymes involved in these pathways, such as aldehyde dehydrogenases and nucleotidyltransferases, represent potential targets for modulating these biological processes. nih.gov

The study of how these analogues interact with and are processed by metabolic pathways provides valuable insights into cellular function and offers opportunities for therapeutic intervention. ontosight.ai

Chiral Phosphonates as Building Blocks in Organic Synthesis

Chiral phosphonates are valuable intermediates in asymmetric synthesis, serving as building blocks for a wide range of biologically active molecules. chempedia.info The development of catalytic asymmetric methods to produce enantiomerically pure C-chiral phosphonates has been a significant area of research. mdpi.com

Key strategies for synthesizing chiral phosphonates include:

Asymmetric Phospha-Michael Addition: This reaction involves the addition of H-phosphites to activated alkenes. The use of chiral catalysts, including both metal complexes and organocatalysts, can induce high enantioselectivity. mdpi.com

Asymmetric Phospha-Aldol Reaction: This method involves the hydroxyphosphonylation of carbonyl compounds. Chiral catalysts, such as chiral phosphine (B1218219) oxides paired with silicon tetrachloride, can facilitate the enantioselective formation of α-hydroxyphosphonates. mdpi.com

Asymmetric Hydrogenation: Transition metal complexes with chiral ligands are widely used for the asymmetric hydrogenation of vinylphosphonates to produce chiral phosphonates. mdpi.com

These chiral building blocks are subsequently used in the synthesis of more complex molecules, including nitrogen-containing compounds of biological importance. chempedia.info The versatility of chiral phosphonates makes them crucial components in the total synthesis of natural products and in the development of novel pharmaceuticals.

Future Directions in Acetylphosphonic Acid Research

Exploration of Novel Biosynthetic Pathways for C-P Compounds

The natural occurrence of compounds with a C-P bond is rare, making their biosynthesis a fascinating area of research. Future work is focused on discovering and engineering new biological pathways for their production. The increasing capacity for DNA sequencing and synthesis is revealing the molecular basis for the biosynthesis of many complex metabolites, enabling the construction of new, or de novo, metabolic pathways in genetically tractable microbes. nih.gov This approach allows for the production of new and exotic molecular targets. nih.gov

Key research efforts in this area include:

Enzyme Discovery and Engineering: A primary limitation in creating commercially viable biosynthetic processes is the ability to rapidly identify or engineer enzymes with the desired reaction and substrate selectivity. nih.gov Advances in understanding the relationship between an enzyme's sequence, structure, and function are critical. Metabolic engineering studies, for instance, allow researchers to test enzyme function in vivo by placing them within a synthetic pathway. nih.gov

Pathway Optimization: The biosynthesis of complex molecules often requires the expression of several enzymes from different organisms. nih.gov A major challenge is that native regulatory mechanisms can be compromised when genes are expressed outside their natural context, potentially decreasing the output of the target molecule. nih.gov Future research will focus on developing new tools and approaches to design high-flux pathways that minimize the metabolic burden on the host organism. nih.gov This includes strategies like metabolic channeling, where enzymes are spatially organized to efficiently guide intermediates through a pathway, as seen in natural systems like tryptophan synthase. nih.gov

Genomic Insights: The study of organisms adapted to specific environments can reveal novel enzymes and metabolic pathways. For example, genomic studies of organisms like the Black Soldier Fly have revealed an expanded repertoire of metabolic pathways associated with amino acid and lipid biosynthesis, which helps them thrive in challenging environments. mdpi.com Exploring the genomes of organisms known to produce phosphonates can uncover novel catalytic functions for C-P bond formation.

Integration of Advanced Analytical Techniques for Deeper Mechanistic Insights

A profound understanding of how acetylphosphonic acid and related compounds interact with biological systems at a molecular level is crucial for their development as therapeutic agents or probes. The integration of advanced computational and experimental techniques is providing unprecedented mechanistic insights.

Computational modeling, in particular, has become an indispensable tool. nih.gov Techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) are powerful for understanding the dynamic mechanisms of enzyme inhibition and reactivation. nih.gov For instance, QM/MM simulations have been used to investigate the reactivation of organophosphate-inhibited acetylcholinesterase (AChE), revealing a multi-step mechanism involving nucleophilic attack and the breakdown of the enzyme-inhibitor complex. nih.gov These computational approaches can elucidate the critical role of specific structural features, such as the addition of methyl groups to a reactivating molecule, in enhancing reactivity. nih.gov

Other key techniques include:

Density Functional Theory (DFT): DFT studies can elucidate the role of ligands and specific reaction conditions in controlling reaction selectivity, offering deep mechanistic insights into catalytic processes. acs.org

Molecular Dynamics (MD) Simulations: Combined with molecular docking, MD simulations are used to predict the binding modes of inhibitors and assess the stability of enzyme-inhibitor complexes. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR): These methods correlate the chemical structure of a series of inhibitors with their biological activity, allowing for better predictions on how to modify a structure to improve potency. 182.160.97researchgate.net

These advanced techniques provide a detailed view of molecular interactions, guiding the development of more effective compounds. nih.gov

Table 1: Advanced Analytical Techniques in Phosphonate (B1237965) Research

| Technique | Application/Insight Provided | Reference |

|---|---|---|

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigates dynamic reaction mechanisms, such as enzyme inhibition and reactivation, at an atomic level. | nih.gov |

| Density Functional Theory (DFT) | Elucidates the role of ligands and reaction conditions in controlling catalytic selectivity. | acs.org |

| Comparative Molecular Field Analysis (CoMFA) | Quantifies the binding affinity of the enzyme-inhibitor (Michaelis) complex to predict toxicity and inhibition. | nih.govresearchgate.net |

| Molecular Docking and Dynamics Simulations | Predicts binding modes of inhibitors to target enzymes and assesses the stability of the resulting complex. | researchgate.net |

| 16S rRNA Gene Sequencing | Investigates functional differences in microbial communities and their metabolic pathways in response to chemical compounds. | mdpi.com |

Rational Design of Next-Generation Enzyme Inhibitors and Probes Based on this compound Scaffold

The this compound structure is an excellent starting point for the rational design of new enzyme inhibitors and molecular probes. Rational design uses knowledge of enzyme mechanisms and structures to create potent and specific molecules, complementing traditional high-throughput screening methods. 182.160.97

Enzyme Inhibitors:

A key strategy in inhibitor design is to create molecules that mimic the transition state of an enzyme-catalyzed reaction. researchgate.net Because enzymes work by stabilizing the transition state, compounds that resemble it can bind with very high affinity. researchgate.net Phosphonates are particularly well-suited for this, as their tetrahedral geometry can mimic the transition states of reactions involving carboxylates or phosphates.

The design process often involves:

Structure-Based Design: Using the crystal structure of a target enzyme, often complexed with a ligand, researchers can design novel inhibitors that fit precisely into the active site. researchgate.netnih.gov This approach allows for the strategic placement of functional groups to form favorable interactions with key amino acid residues. researchgate.net

Mechanism-Based Inactivation (Suicide Inhibition): This involves designing a molecule that is itself unreactive but is converted into a reactive species by the target enzyme's own catalytic mechanism. nih.gov This "suicide substrate" then irreversibly inactivates the enzyme, leading to high specificity. nih.gov Acetylenic compounds were among the first classes of suicide inhibitors studied. nih.gov

Fragment-Based and Analog-Based Design: This approach involves synthesizing analogs of a known substrate or inhibitor and then making gradual, empirical changes to the structure to improve activity. 182.160.97 For example, studies on diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid derivatives showed that inhibitory potency against purple acid phosphatase improved as the length of an alkyl chain was increased. nih.gov

Table 2: Strategies in Rational Inhibitor Design

| Design Strategy | Description | Reference |

|---|---|---|